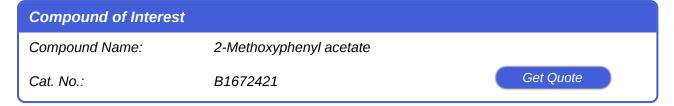


Application Note: Quantitative Analysis of 2-Methoxyphenyl Acetate using HPLC-UV

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AN-2MPA-HPLCUV-001

Abstract

This application note details a robust and validated method for the quantitative analysis of **2-Methoxyphenyl acetate** using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. The described reverse-phase HPLC method is designed for accuracy, precision, and reliability, making it suitable for routine quality control, stability studies, and research applications in the pharmaceutical and chemical industries.

Introduction

2-Methoxyphenyl acetate is a chemical compound with applications in various fields, including as an intermediate in the synthesis of pharmaceuticals and flavorings. Accurate quantification is crucial for ensuring product quality and consistency. High-Performance Liquid Chromatography (HPLC) with UV detection offers a powerful analytical tool for this purpose due to its specificity, sensitivity, and robustness.[1] This document provides a detailed protocol for the determination of **2-Methoxyphenyl acetate**, including system suitability, preparation of solutions, and a summary of expected quantitative performance.

Experimental ProtocolInstrumentation and Materials



- HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a
 quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD) or
 a variable wavelength UV detector.[2]
- Analytical Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size) is recommended.[1]
- Data Acquisition: OpenLab CDS or equivalent chromatography data system.[2]
- Solvents: HPLC grade acetonitrile and ultrapure water.[2]
- Reagents: Formic acid (analytical grade).[2]
- Reference Standard: 2-Methoxyphenyl acetate (purity >99%).

Chromatographic Conditions

The following HPLC conditions have been optimized for the analysis of **2-Methoxyphenyl acetate**:

Parameter	Condition
Mobile Phase A	0.1% (v/v) Formic Acid in Water
Mobile Phase B	0.1% (v/v) Formic Acid in Acetonitrile
Gradient Program	Isocratic or gradient elution can be used. A typical starting point is a 50:50 (v/v) mixture of Mobile Phase A and B. For gradient, a program from 30% to 70% B over 10 minutes may be suitable.
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 μL
Detection Wavelength	274 nm



Preparation of Solutions

- Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 2-Methoxyphenyl acetate reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[3]
- Working Standard Solutions: Prepare a series of at least five calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from approximately 1 μg/mL to 100 μg/mL.[1][3]
- Sample Preparation: Dissolve the sample containing 2-Methoxyphenyl acetate in the mobile phase to obtain a concentration within the calibration range. Filter the sample solution through a 0.45 μm syringe filter before injection.[3]

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines, including parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).[1]

- Linearity: Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions. A correlation coefficient (r²) of ≥ 0.999 is typically required.[1]
- Accuracy: Assessed by determining the recovery of a known amount of analyte spiked into a sample matrix. Recoveries are typically expected to be within 98-102%.[1]
- Precision: Evaluated through repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) should be within acceptable limits, typically ≤ 2%.[1]
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be determined based on the signal-to-noise ratio (S/N), where LOD is typically S/N = 3 and LOQ is S/N = 10.[1]

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the HPLC-UV method for the quantitative analysis of **2-Methoxyphenyl acetate**. These values are

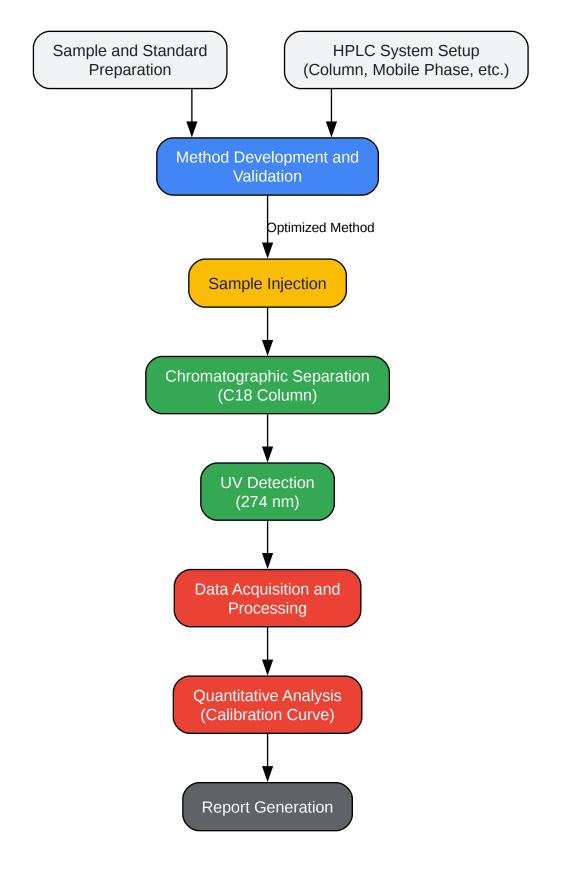


representative and may vary depending on the specific instrumentation and experimental conditions.

Parameter	Typical Value
Retention Time (min)	~ 4.5 - 6.0
Linearity Range (μg/mL)	1 - 100
Correlation Coefficient (r²)	≥ 0.999
Accuracy (% Recovery)	98.0 - 102.0
Precision (% RSD)	< 2.0
Limit of Detection (LOD) (μg/mL)	~ 0.1
Limit of Quantitation (LOQ) (μg/mL)	~ 0.3

Visualizations





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Caption: Experimental workflow for the quantitative analysis of **2-Methoxyphenyl acetate** using HPLC-UV.

Conclusion

The HPLC-UV method described in this application note is a reliable and accurate approach for the quantitative determination of **2-Methoxyphenyl acetate**. The protocol is straightforward and employs common instrumentation and reagents, making it easily adaptable for most analytical laboratories. Proper method validation is essential to ensure the suitability of this method for its intended purpose.

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